molecular formula C6H8N2O2 B12932655 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one CAS No. 31059-08-2

1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one

Cat. No.: B12932655
CAS No.: 31059-08-2
M. Wt: 140.14 g/mol
InChI Key: FGZHEMUBCFDEDD-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one typically involves the reaction of imidazole with 2-methoxyethan-1-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like acetonitrile . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and coordination polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, including catalysts and sensors.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can modulate various signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one stands out due to its unique combination of the imidazole ring and methoxyethanone moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

31059-08-2

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1-imidazol-1-yl-2-methoxyethanone

InChI

InChI=1S/C6H8N2O2/c1-10-4-6(9)8-3-2-7-5-8/h2-3,5H,4H2,1H3

InChI Key

FGZHEMUBCFDEDD-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1C=CN=C1

Origin of Product

United States

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